molecular formula C10H14O3 B14234350 Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)- CAS No. 351033-71-1

Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)-

Cat. No.: B14234350
CAS No.: 351033-71-1
M. Wt: 182.22 g/mol
InChI Key: OLCSIHISFUEAEE-QXFUBDJGSA-N
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Description

Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)- is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure consists of a bicyclo[3.2.1]octane framework with a methoxymethoxy group attached, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the Diels-Alder reaction, followed by functional group transformations to introduce the methoxymethoxy group. The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

While industrial production methods for this specific compound are not well-documented, similar compounds are often produced using large-scale organic synthesis techniques These methods may involve continuous flow reactors and automated systems to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)- has several scientific research applications:

    Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)- involves its interaction with specific molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The bicyclic framework provides rigidity, which can affect the compound’s overall conformation and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures with different functional groups, such as Bicyclo[3.2.1]octane derivatives and other methoxymethoxy-substituted compounds.

Uniqueness

What sets Bicyclo[3.2.1]oct-3-en-2-one, 6-(methoxymethoxy)-, (1R,5R,6R)- apart is its specific combination of a bicyclic framework and a methoxymethoxy group. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

CAS No.

351033-71-1

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(1R,5R,6R)-6-(methoxymethoxy)bicyclo[3.2.1]oct-3-en-2-one

InChI

InChI=1S/C10H14O3/c1-12-6-13-10-5-8-4-7(10)2-3-9(8)11/h2-3,7-8,10H,4-6H2,1H3/t7-,8+,10+/m0/s1

InChI Key

OLCSIHISFUEAEE-QXFUBDJGSA-N

Isomeric SMILES

COCO[C@@H]1C[C@H]2C[C@@H]1C=CC2=O

Canonical SMILES

COCOC1CC2CC1C=CC2=O

Origin of Product

United States

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